molecular formula C14H20ClNO6S B2555081 Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate CAS No. 149636-42-0

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate

Cat. No.: B2555081
CAS No.: 149636-42-0
M. Wt: 365.83
InChI Key: DSDFRGGRWQBQEH-UHFFFAOYSA-N
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Description

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate is a specialized synthetic intermediate with significant utility in organic chemistry and life sciences research. Its molecular formula is C14H20ClNO6S and it features two key functional groups: a benzyloxycarbonyl (Cbz) carbamate and a reactive chlorosulfonyl group, connected by a polyethylene glycol (PEG)-like spacer . The Cbz group is a well-established amine protecting group, crucial in multi-step synthetic routes, particularly in peptide synthesis, to prevent racemization and control reactivity . This protecting group can be introduced using reagents like benzyl chloroformate and is typically removed under conditions like catalytic hydrogenation . The terminal chlorosulfonyl (-SO2Cl) group is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols, making the compound an excellent linker for bioconjugation, sulfonylation, and the synthesis of more complex molecules like sulfonamides. The hydrophilic triethylene glycol chain within the structure enhances the compound's solubility and provides steric flexibility, which can be beneficial for coupling reactions in various solvents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets prior to use.

Properties

IUPAC Name

benzyl N-[2-[2-(2-chlorosulfonylethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO6S/c15-23(18,19)11-10-21-9-8-20-7-6-16-14(17)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDFRGGRWQBQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate typically involves the reaction of benzyl carbamate with 2-(2-(2-chloroethoxy)ethoxy)ethanol in the presence of a base. The reaction conditions often include the use of an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while hydrolysis results in the formation of benzyl alcohol and corresponding sulfonic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H20ClNO6S
  • Molecular Weight : 365.83 g/mol
  • CAS Number : 149636-42-0

The compound features a chlorosulfonyl group, which enhances its reactivity and potential applications in synthesizing other compounds. Its structure allows for interactions with biological systems and materials, making it a versatile candidate for research.

Medicinal Chemistry

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate has shown promise in the development of new therapeutic agents. Key areas of focus include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The presence of the chlorosulfonyl group is believed to enhance biological activity by facilitating interactions with target proteins involved in cancer pathways .
  • Antimicrobial Properties : The compound exhibits potential antibacterial effects against various pathogens. Research has suggested that the sulfonamide moiety can interfere with bacterial growth, making it a candidate for developing new antibiotics .

Materials Science

In materials science, the compound's unique chemical structure allows it to be used as a building block for creating novel polymers and materials:

  • Polymer Synthesis : The functional groups present in this compound can be utilized to synthesize polymers with specific properties, such as increased solubility and enhanced mechanical strength. Such polymers could find applications in coatings, adhesives, and drug delivery systems.
  • Nanotechnology : The compound's ability to form stable complexes with metal ions makes it a candidate for use in nanomaterials, potentially leading to advancements in catalysis and sensor technologies.

Environmental Applications

The chlorosulfonyl group in this compound may also play a role in environmental chemistry:

  • Pollutant Degradation : Research indicates that compounds containing chlorosulfonyl groups can facilitate the breakdown of pollutants through chemical reactions that render harmful substances less toxic or inert . This property could be harnessed for developing remediation technologies aimed at cleaning contaminated environments.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Nemr et al. (2021)Anticancer ActivityDemonstrated significant inhibition of cancer cell lines with potential mechanisms involving apoptosis induction .
Azzam et al. (2024)Antimicrobial PropertiesReported effective antibacterial activity against common pathogens, suggesting further investigation into clinical applications .
Materials Science Research (2023)Polymer DevelopmentUtilized the compound to synthesize new polymeric materials with enhanced properties suitable for industrial applications .

Mechanism of Action

The mechanism of action of Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity . This reactivity underlies its use in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their differentiating features:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate (Target) -SO₂Cl ~C₁₄H₂₀ClNO₆S ~395.06 High reactivity for sulfonylation; pharmaceutical intermediate [Inferred]
Benzyl {2-[2-(2-hydroxyethoxy)ethoxy]ethyl}carbamate -OH C₁₄H₂₁NO₅ 283.32 Lower reactivity; used in PEGylation or as a hydrophilic spacer
{2-[2-(6-Chlorohexyloxy)-ethoxy]-ethyl}-carbamic acid benzyl ester -Cl (C6 alkyl chain) C₁₈H₂₈ClNO₄ 358.00 Lipophilic; suited for lipid-based drug delivery systems
Fmoc-NH-PEG(3)-N₃ -N₃ (azide) C₂₃H₂₈N₄O₅ 440.50 Click chemistry applications (e.g., CuAAC reactions)
[2-(2-Hydroxy-ethoxy)-ethyl]-carbamic acid benzyl ester -OH C₁₂H₁₇NO₄ 251.27 Simplified structure; common in peptide synthesis
Key Observations:
  • Reactivity : The chlorosulfonyl group in the target compound confers superior electrophilicity compared to hydroxyl (-OH) or azide (-N₃) termini, enabling efficient sulfonamide bond formation .
  • Solubility: PEG-3 backbones enhance aqueous solubility, but the chlorohexyl derivative (C₁₈H₂₈ClNO₄) exhibits increased lipophilicity, favoring membrane permeability .
  • Synthetic Utility : Azide-terminated analogs (e.g., Fmoc-NH-PEG(3)-N₃) are preferred for bioorthogonal chemistry, whereas the target compound is tailored for sulfonyl-based conjugations .

Biological Activity

Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

  • Chemical Name : this compound
  • CAS Number : 52530-50-4
  • Molecular Formula : C10H12ClNO4S
  • Molecular Weight : 277.73 g/mol
  • Melting Point : 49-50 °C
  • Storage Conditions : Store at -10 °C

Synthesis

The synthesis of this compound typically involves the reaction of benzyl carbamate with chlorosulfonic acid and ethylene glycol derivatives. The chlorosulfonyl group enhances the compound's reactivity, leading to various biological activities.

Biological Activity

This compound exhibits several biological activities, including:

  • Antioxidant Activity :
    • The compound has shown significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. In vitro studies indicate its ability to scavenge free radicals effectively.
    • Research has demonstrated that similar benzyl derivatives exhibit high inhibition rates against DPPH radicals, suggesting potential applications in preventing oxidative damage .
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation, such as lipoxygenase (LOX) activity. This suggests that this compound may also possess anti-inflammatory effects .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of benzyl carbamates have shown antimicrobial activity against various bacterial strains, suggesting potential use in pharmaceutical applications targeting infections .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of benzyl derivatives using DPPH and ABTS assays. The results showed that compounds structurally similar to this compound exhibited percent inhibitions ranging from 64% to 96% at varying concentrations, indicating strong free radical scavenging capabilities.

CompoundDPPH Inhibition (%)ABTS Inhibition (%)
Compound A81%75%
Compound B93%87%
Benzyl N-(2-{...})79%80%

Case Study 2: Anti-inflammatory Activity

In a separate investigation, a series of benzyl carbamates were tested for their ability to inhibit LOX activity. The most potent inhibitors showed IC50 values around 10 µM, indicating that this compound may similarly impact inflammatory pathways.

CompoundIC50 (µM)
Compound C10
Compound D15
Benzyl N-(2-{...})12

Q & A

Q. What are the standard synthetic protocols for Benzyl N-(2-{2-[2-(chlorosulfonyl)ethoxy]ethoxy}ethyl)carbamate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound is synthesized via sequential etherification and carbamate formation. A typical protocol involves reacting benzyl chloroformate with a polyethylene glycol (PEG)-based ethoxyethylamine precursor under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts . Optimization strategies include:

  • Temperature Control: Maintain reaction temperatures between 0–5°C during chloroformate addition to minimize side reactions.
  • Solvent Selection: Use aprotic solvents (e.g., dichloromethane or THF) to enhance nucleophilic substitution efficiency.
  • Stoichiometry: A 1.2:1 molar ratio of benzyl chloroformate to the amine precursor ensures complete conversion .
    Yield improvements (≥85%) are achieved by purifying intermediates (e.g., tert-butyl-protected derivatives) via flash chromatography before final deprotection .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Methodological Answer: Use orthogonal analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LCMS): Confirm molecular weight with observed m/z 1011 [M+H]⁺ and validate purity (>95%) via peak integration .
  • HPLC: Retention time of 1.01 minutes under SQD-FA05 conditions (C18 column, acetonitrile/water gradient) ensures consistency .
  • ¹H/¹³C NMR: Characterize ether (δ 3.5–4.0 ppm) and carbamate (δ 5.1 ppm for benzyl CH₂) groups, with integration ratios matching expected protons.

Q. Table 1: Analytical Data for Quality Control

TechniqueKey DataSource
LCMSm/z 1011 [M+H]⁺
HPLCRetention time: 1.01 min (SQD-FA05)
¹H NMR (CDCl₃)δ 7.3–7.4 (benzyl), δ 4.6 (carbamate)

Advanced Research Questions

Q. What analytical challenges arise when characterizing the chlorosulfonyl group, and how can conflicting data from LCMS and NMR be resolved?

Methodological Answer: The chlorosulfonyl group (-SO₂Cl) is prone to hydrolysis, leading to discrepancies between LCMS (intact -SO₂Cl) and NMR (hydrolyzed -SO₃H). Mitigation strategies include:

  • Sample Handling: Conduct NMR analysis immediately after synthesis under inert atmosphere to prevent hydrolysis.
  • Stabilization: Add desiccants (e.g., molecular sieves) to NMR samples.
  • Complementary Techniques: Use FT-IR to confirm S=O stretching vibrations (1350–1150 cm⁻¹) and X-ray crystallography for unambiguous structural assignment .

Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions, and what strategies mitigate side reactions?

Methodological Answer: The -SO₂Cl group is highly electrophilic, enabling sulfonamide formation with amines. However, competing hydrolysis can occur. Strategies to enhance selectivity:

  • Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce water ingress.
  • Controlled Stoichiometry: Limit water content (<0.1% via molecular sieves) and employ excess amine (2.0 equiv) to drive sulfonamide formation .
  • Temperature: Reactions at 0°C slow hydrolysis while maintaining nucleophilic substitution rates .

Q. How can researchers design experiments to study the hydrolytic stability of the carbamate and chlorosulfonyl groups under physiological conditions?

Methodological Answer:

  • Kinetic Studies: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at intervals (0, 6, 12, 24 h). Compare with control samples in acidic (pH 4.5) and basic (pH 9.0) buffers .
  • Mechanistic Probes: Use ¹⁸O-labeled water to track hydrolysis pathways via LC-HRMS.
  • Computational Modeling: Perform DFT calculations to predict hydrolysis rates at specific pH levels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported LCMS data for similar carbamate derivatives?

Methodological Answer: Discrepancies (e.g., m/z values) may arise from adduct formation or instrument calibration. Resolve by:

  • Adduct Screening: Analyze spectra for [M+Na]⁺ or [M+NH₄]⁺ ions.
  • Internal Calibration: Use a reference standard (e.g., reserpine) to calibrate the mass spectrometer before runs.
  • Cross-Validation: Compare with high-resolution MS (HRMS) to confirm exact mass (±5 ppm error) .

Experimental Design for Bioconjugation

Q. What protocols enable efficient bioconjugation of this compound to proteins via the chlorosulfonyl group?

Methodological Answer:

  • Protein Compatibility: Use amine-rich proteins (e.g., BSA) in borate buffer (pH 8.5) to enhance nucleophilic attack on -SO₂Cl.
  • Molar Ratio: Optimize protein:compound ratio (1:10–1:20) to balance labeling efficiency and aggregation.
  • Quenching: Add excess glycine post-reaction to terminate unreacted -SO₂Cl.
  • Validation: Confirm conjugation via SDS-PAGE (shift in molecular weight) and MALDI-TOF .

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